molecular formula C18H10ClFN2S B2977679 (Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-68-8

(Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2977679
CAS No.: 476669-68-8
M. Wt: 340.8
InChI Key: NQPPJVGNQPTYKM-ZSOIEALJSA-N
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Description

(Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic, Z-configured acrylonitrile derivative supplied for research purposes. Compounds within this chemical class, particularly those featuring a heteroaromatic thiazole ring and an acrylonitrile backbone, are of significant interest in medicinal chemistry for their potential as antitumor agents . Research on analogous structures indicates that such heteroaryl-acrylonitriles can exert antiproliferative effects against a range of human tumor cell lines, potentially through mechanisms involving interaction with tubulin at the colchicine-binding site . The specific stereochemistry of the acrylonitrile double bond is critical for biological activity, with the Z-configuration often being the active form, as confirmed by X-ray crystallography in related compounds . This product is intended for use in biochemical research, hit-to-lead optimization studies, and investigations into novel oncological pathways. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-15-3-1-2-12(9-15)8-14(10-21)18-22-17(11-23-18)13-4-6-16(20)7-5-13/h1-9,11H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPPJVGNQPTYKM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.

    Coupling Reactions: The thiazole ring is then coupled with the appropriate chlorophenyl and fluorophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Acrylonitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, aldehydes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the thiazole ring and the aromatic groups suggests potential interactions with protein binding sites, affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues, emphasizing substituent variations and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data/Activity Reference ID
(Z)-3-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (Target) C₁₉H₁₁ClFN₃S 367.8 3-chlorophenyl, 4-(4-fluorophenyl)thiazol-2-yl N/A
(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile C₂₀H₁₅FN₂S 334.4 4-ethylphenyl, 4-fluorophenyl Smiles: CCc1ccc(-c2csc(C(C#N)=Cc3ccc(F)cc3)n2)cc1
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile C₁₈H₁₀ClN₃O₃S 383.8 4-chlorophenyl, 4-hydroxy-3-nitrophenyl No physical data available
(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile C₂₀H₁₆ClN₃S 365.9 3-chlorophenylamino, 2,4-dimethylphenyl N/A
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile C₁₉H₁₃ClN₄O₂S 396.8 3-chloro-2-methylphenylamino, 4-nitrophenyl ChemSpider ID: 1272000

Key Observations :

  • Planarity and Conformation : Isostructural compounds (e.g., ’s 4 and 5) adopt planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting steric hindrance may influence reactivity or crystallinity .
  • Bioactivity Potential: Analogues like 3b () and benzothiazole-triazole hybrids () exhibit antioxidant or antimicrobial activity, implying the target compound may share similar applications if functional groups align .

Physicochemical Properties

  • Melting Points : Analogues with nitro or trifluoromethyl groups (e.g., 3b in ) exhibit higher melting points (~190–200°C) due to increased polarity, whereas alkyl-substituted derivatives (e.g., ) lack reported data .
  • Mass Spectrometry : ESI-MS data for urea-thiazole hybrids (e.g., 9f in : m/z 428.2 [M+H]+) align with expected molecular weights, validating structural assignments for similar compounds .

Biological Activity

(Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound characterized by its unique structural features, including a thiazole ring and multiple aromatic groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

 Z 3 3 chlorophenyl 2 4 4 fluorophenyl thiazol 2 yl acrylonitrile\text{ Z 3 3 chlorophenyl 2 4 4 fluorophenyl thiazol 2 yl acrylonitrile}

The synthesis typically involves the formation of the thiazole ring through Hantzsch thiazole synthesis, followed by coupling reactions with chlorophenyl and fluorophenyl groups. The acrylonitrile moiety is then formed, making it a versatile building block for further chemical modifications.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds containing thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that modifications to the thiazole structure could enhance cytotoxicity, with specific substitutions leading to improved interactions with cancer-related proteins such as Bcl-2 .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
9Jurkat1.61Bcl-2 inhibition
10A-4311.98Apoptosis induction
13HT29<0.5Protein interaction

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Chromobacterium violaceum. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Chromobacterium violaceum16 µg/mL

The mechanism of action for this compound is believed to involve multiple pathways:

  • Covalent Binding : The presence of electrophilic centers allows for covalent interactions with nucleophilic sites on proteins, leading to modulation of their activity.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Induction of Ferroptosis : Recent studies suggest that some thiazole derivatives can induce ferroptosis, a form of regulated cell death associated with oxidative stress .

Case Studies

  • Case Study on Anticancer Activity : A series of thiazole derivatives were tested against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Study : A study evaluated the antibacterial effects of several thiazole derivatives, including this compound, demonstrating promising results against resistant bacterial strains. This highlights the potential for developing new antibiotics based on thiazole scaffolds .

Q & A

Basic: What synthetic methodologies are commonly used to prepare (Z)-3-(3-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation, where a substituted acetonitrile (e.g., 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile) reacts with an aromatic aldehyde (e.g., 3-chlorobenzaldehyde) in the presence of a base catalyst. Evidence from analogous acrylonitrile derivatives shows that yields (e.g., 87% for similar brominated analogs) depend on stoichiometric ratios, solvent choice (e.g., ethanol or acetonitrile), and temperature control . Optimization involves:

  • Stoichiometry : A slight excess of aldehyde (1.1–1.2 eq) ensures complete acetonitrile conversion.
  • Catalyst : Piperidine or ammonium acetate enhances reaction efficiency.
  • Stereoselectivity : The Z-configuration is confirmed via X-ray crystallography (as in structurally related compounds) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., thiazole protons at δ 7.5–8.5 ppm, acrylonitrile C≡N at ~110–120 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (Z/E configuration) and molecular packing, as demonstrated for related (Z)-acrylonitriles .
  • HPLC-MS : Validates purity (>95%) and molecular weight (calculated for C18_{18}H11_{11}ClFN2_{2}S: 357.03 g/mol).

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying GI50_{50}50​ values) across cancer cell lines?

Discrepancies in potency (e.g., GI50_{50} ranging from 0.021–12.2 μM in analogs ) arise from:

  • Cell Line Variability : Differences in membrane permeability or target expression (e.g., glioblastoma vs. leukemia models).
  • Assay Conditions : Incubation time, serum concentration, and 2D vs. 3D culture systems affect drug uptake .
    Methodological Solutions :
    • Standardize assays using 3D spheroids to mimic in vivo tumor microenvironments.
    • Validate target engagement via molecular docking (e.g., using EGFR or tubulin binding sites) .

Advanced: What computational strategies predict the compound’s interaction with biological targets, and how are they experimentally validated?

  • Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., EGFR or kinases). For thiazole-containing analogs, hydrophobic interactions with phenylalanine residues and hydrogen bonding with catalytic lysines are critical .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories).
  • Validation :
    • SPR/BLI : Measures binding affinity (KD_D).
    • Kinase Assays : Quantify inhibition (IC50_{50}) using ADP-Glo™ assays .

Advanced: How can the compound’s fluorescence properties be exploited for sensing applications, and what mechanistic insights underpin this?

Analogous acrylonitriles (e.g., TP1 dye) exhibit turn-on fluorescence upon anion binding (e.g., CN^-) via intramolecular charge transfer (ICT) modulation. For this compound:

  • Design : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance ICT .
  • Validation :
    • UV-Vis/Fluorescence Titration : Track spectral shifts (e.g., λem_{em} at 450–550 nm) in aqueous-organic media.
    • Detection Limit : Calculate using Stern-Volmer plots (e.g., LOD ~108^{-8} M) .

Basic: What are the key stability challenges for this compound, and how are they addressed during storage?

  • Photodegradation : The thiazole-acrylonitrile core is light-sensitive.
    • Solution : Store in amber vials under inert gas (N2_2) at -20°C.
  • Hydrolysis : The nitrile group may degrade in aqueous buffers.
    • Solution : Use anhydrous DMSO for stock solutions and avoid prolonged exposure to moisture .

Advanced: What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with 3,4-dimethoxyphenyl to improve solubility (logP reduction) .
  • Prodrug Design : Introduce ester linkages (e.g., morpholine sulfonate) for controlled release .
  • In Vivo Validation :
    • Pharmacokinetic Studies : Measure t1/2_{1/2}, Cmax_{max}, and bioavailability in rodent models.
    • Metabolite Profiling : Identify degradation pathways via LC-MS/MS.

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